molecular formula C17H14N2O2 B1350002 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone CAS No. 73100-63-7

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone

Cat. No. B1350002
CAS RN: 73100-63-7
M. Wt: 278.3 g/mol
InChI Key: COQZLLWINFFGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone (also known as 4-Methoxyquinoxaline-2-one) is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. 4-Methoxyquinoxaline-2-one has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and Alzheimer’s disease.

Scientific Research Applications

Anti-Dengue Virus Agents

Derivatives of quinoxaline, including structures related to "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone," have been synthesized and evaluated for their potential as dengue virus (DENV) replication inhibitors. Compounds exhibiting significant inhibition of DENV RNA expression have been identified, with some showing better potency than ribavirin, a known antiviral drug. These compounds were found to inhibit DENV replication by suppressing DENV-induced COX-2 expression, indicating potential as lead compounds for developing anti-DENV agents (Tseng et al., 2019).

Optical and Morphological Studies

Quinoxaline derivatives have been synthesized and characterized for their optical properties and morphological structures. Studies have shown that these compounds exhibit interesting behaviors such as solvatochromism and aggregation-induced emission (AIE), attributed to their molecular structure, which includes electron-donating and electron-withdrawing groups. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Catalytic Formation of Ketones

Research has explored the use of quinoxaline derivatives in catalytic processes for forming aryl ketones, which are crucial in the synthesis of pharmaceuticals. Methods involving rhodium chelation-assisted C-O bond activation have been developed, offering efficient pathways to synthesize compounds with potential medicinal applications. This illustrates the role of quinoxaline derivatives in facilitating organic synthesis and drug development (Wang et al., 2013).

Antibacterial Activity

Novel quinoxaline sulfonamides synthesized from "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone" have shown antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates the potential of quinoxaline derivatives in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Alavi et al., 2017).

Fluorescent Labeling Reagents

Quinoxaline derivatives have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. Their stable and distinct spectroscopic properties make them suitable for use as fluorescent labeling reagents in biomedical analysis, offering tools for the detection and quantification of biological molecules (Hirano et al., 2004).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQZLLWINFFGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375479
Record name 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone

CAS RN

73100-63-7
Record name 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.